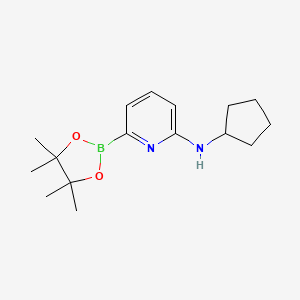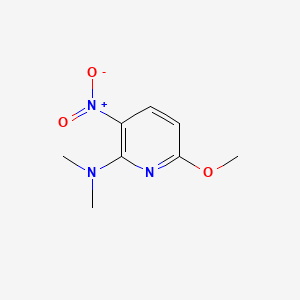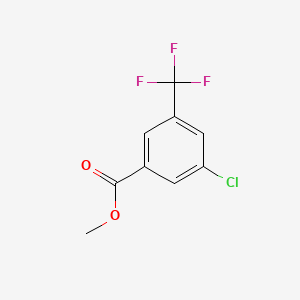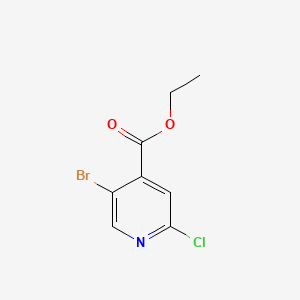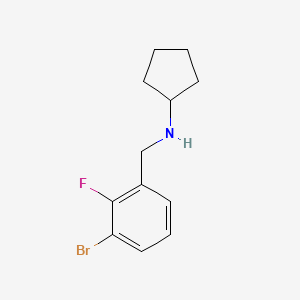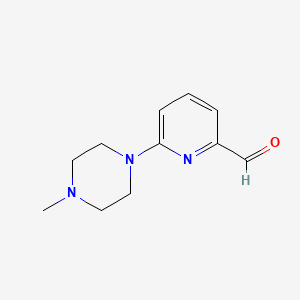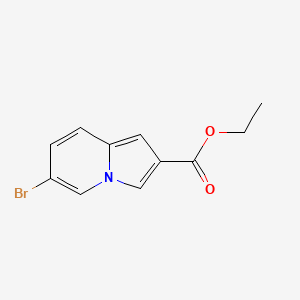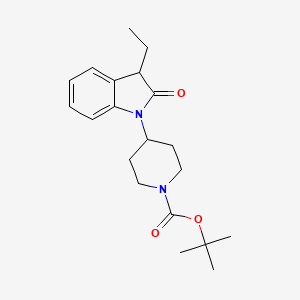
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a hydrazinecarbonyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 3-(hydrazinecarbonyl)benzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate involves its interaction with various molecular targets. The hydrazinecarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially altering their function and activity. The molecular pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-(hydrazinecarbonyl)phenyl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.
Methyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(3-(Hydrazinecarbonyl)phenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate is unique due to its combination of an ethyl ester group and an acrylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1223593-77-8 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-[3-(hydrazinecarbonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)7-6-9-4-3-5-10(8-9)12(16)14-13/h3-8H,2,13H2,1H3,(H,14,16)/b7-6+ |
Clave InChI |
YLOFVTUDZZAYNG-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)NN |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
SMILES canónico |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)NN |
Sinónimos |
(E)-ethyl 3-(3-(hydrazinecarbonyl)phenyl)acrylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


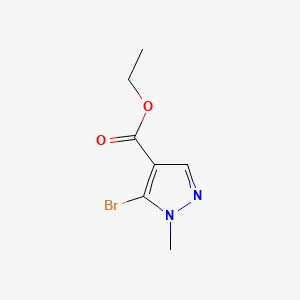
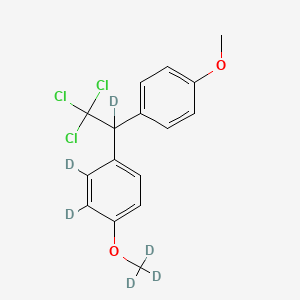
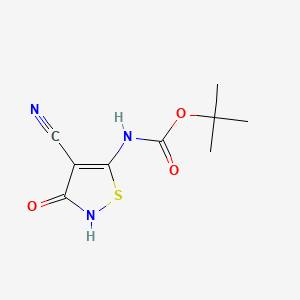
![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)
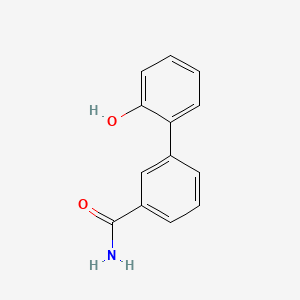
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
